molecular formula C21H33NO6 B4005276 4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid

4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid

Cat. No.: B4005276
M. Wt: 395.5 g/mol
InChI Key: PELJEVWIFCWXMK-UHFFFAOYSA-N
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Description

4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, a tert-butyl group, and an oxalic acid moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid is unique due to the presence of the morpholine ring and oxalic acid moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .

Properties

IUPAC Name

4-[4-(4-tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2.C2H2O4/c1-16-15-17(19(2,3)4)7-8-18(16)22-12-6-5-9-20-10-13-21-14-11-20;3-1(4)2(5)6/h7-8,15H,5-6,9-14H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELJEVWIFCWXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid
Reactant of Route 2
4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid
Reactant of Route 3
4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid
Reactant of Route 4
4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid
Reactant of Route 5
4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-[4-(4-Tert-butyl-2-methylphenoxy)butyl]morpholine;oxalic acid

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